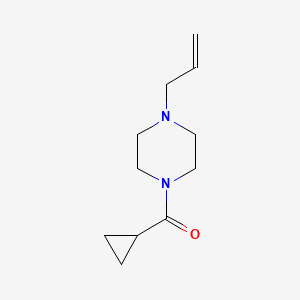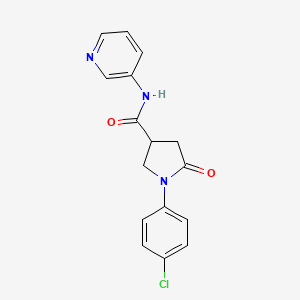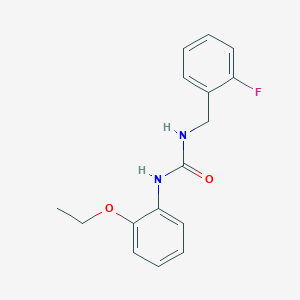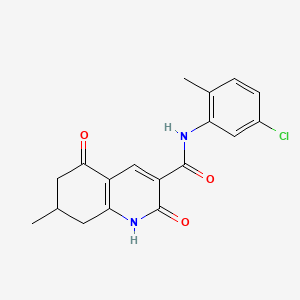
1-allyl-4-(cyclopropylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-4-(cyclopropylcarbonyl)piperazine (ACCP) is a chemical compound that belongs to the class of piperazine derivatives. It has attracted attention in scientific research due to its potential applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-allyl-4-(cyclopropylcarbonyl)piperazine is not fully understood. It is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-allyl-4-(cyclopropylcarbonyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its anticonvulsant and antidepressant properties. It has also been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2), which may contribute to its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-allyl-4-(cyclopropylcarbonyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. It has also been shown to have a variety of pharmacological properties, which makes it a useful tool for studying the central nervous system and inflammatory processes.
However, there are also limitations to using 1-allyl-4-(cyclopropylcarbonyl)piperazine in lab experiments. It has not been extensively studied in vivo, which limits its potential applications in animal models. It also has a relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on 1-allyl-4-(cyclopropylcarbonyl)piperazine. One potential area of study is its potential use in the treatment of Parkinson's disease. It has been shown to increase the levels of dopamine in the brain, which is a key neurotransmitter involved in Parkinson's disease. Another potential area of study is its potential use as an analgesic. It has been shown to have analgesic properties in animal models, and further research could explore its potential use in humans.
In conclusion, 1-allyl-4-(cyclopropylcarbonyl)piperazine is a chemical compound that has potential applications in medicinal chemistry. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, and it has potential uses in the treatment of Parkinson's disease and as an antidepressant. While there are limitations to using 1-allyl-4-(cyclopropylcarbonyl)piperazine in lab experiments, it remains a useful tool for studying the central nervous system and inflammatory processes. Future research could explore its potential use in a variety of therapeutic applications.
Méthodes De Synthèse
1-allyl-4-(cyclopropylcarbonyl)piperazine can be synthesized by the reaction of allylamine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction yields a white solid that can be purified by recrystallization.
Applications De Recherche Scientifique
1-allyl-4-(cyclopropylcarbonyl)piperazine has been studied for its potential applications in medicinal chemistry. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Parkinson's disease and as an antidepressant.
Propriétés
IUPAC Name |
cyclopropyl-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-5-12-6-8-13(9-7-12)11(14)10-3-4-10/h2,10H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXSKDCEKBLBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl[4-(prop-2-en-1-yl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-1,5-dimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5305588.png)

![N-(2,5-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5305600.png)
![N-(2-fluorobenzyl)-2-[2-(2-pyridinyl)-1-piperidinyl]acetamide](/img/structure/B5305601.png)
![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-N-methyl-4-oxobutanamide](/img/structure/B5305619.png)


![3-(2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5305634.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5305639.png)

![4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride](/img/structure/B5305657.png)


![2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5305690.png)